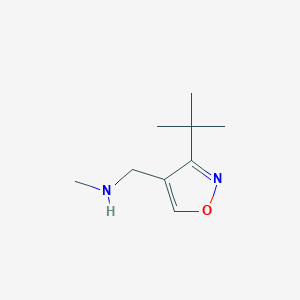
1-(3-Tert-butyl-1,2-oxazol-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Tert-butyl-1,2-oxazol-4-yl)-N-methylmethanamine” is a chemical compound with the CAS Number: 1512219-81-6 . It has a molecular weight of 154.21 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14N2O/c1-8(2,3)7-6(4-9)5-11-10-7/h5H,4,9H2,1-3H3 . The InChI key is ABWJOSNHFVFWSK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 235.2±25.0 °C . The predicted density is 1.013±0.06 g/cm3 . The predicted pKa is 8.32±0.29 .科学的研究の応用
Asymmetric Synthesis
1-(3-Tert-butyl-1,2-oxazol-4-yl)-N-methylmethanamine and its derivatives play a crucial role in the asymmetric synthesis of amines. They serve as versatile intermediates, allowing for the efficient synthesis of a wide range of enantioenriched amines. This includes alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman et al., 2002).
Novel Synthesis Methods
Recent studies have reported on the ambient-temperature synthesis of novel derivatives of this compound. This new synthesis method yields compounds like (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine with high efficiency and is characterized thoroughly using spectroscopy and mass spectrometry (Becerra et al., 2021).
Stroke Treatment
Derivatives of this compound are being explored for their potential in treating stroke. Notably, compounds like (Z)-N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide have shown potent thrombolytic activity and free radical scavenging power, along with non-toxicity and the ability to permeate the blood-brain barrier (Marco-Contelles, 2020).
Photocytotoxicity in Red Light
Certain iron(III) complexes containing derivatives of this compound exhibit photocytotoxic properties when exposed to red light. These complexes have shown potential in generating reactive oxygen species and inducing apoptosis in cancer cells (Basu et al., 2014).
Catalysis in Organic Synthesis
The derivatives of this compound have been used in catalysis for organic synthesis. These compounds are crucial in promoting reactions like the asymmetric hydrogenation of functionalized alkenes, which is vital in the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Water Oxidation Applications
In the field of environmental chemistry, derivatives of this compound have been implemented in water oxidation processes. These compounds facilitate the efficient conversion of water to oxygen, which is a crucial step in artificial photosynthesis and energy conversion (Zong & Thummel, 2005).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . The hazard statements include H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapours/spray), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to…) .
特性
IUPAC Name |
1-(3-tert-butyl-1,2-oxazol-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-7(5-10-4)6-12-11-8/h6,10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCAKBKGJGESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)
![2-[7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]acetic acid](/img/structure/B2959553.png)
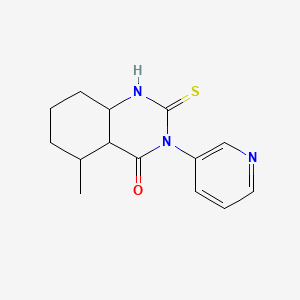
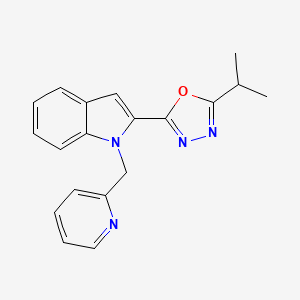

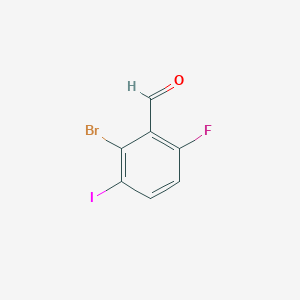


![6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2959564.png)

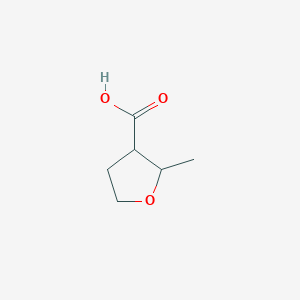
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2959569.png)
![1-phenyl-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959572.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B2959575.png)